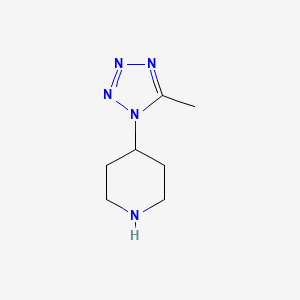

4-(5-methyl-1H-tetrazol-1-yl)piperidine

Description

4-(5-Methyl-1H-tetrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 5-methyltetrazole moiety. The tetrazole group, a nitrogen-rich heterocycle, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or click chemistry, as seen in analogous piperidine derivatives . The methyl group at the tetrazole’s 5-position enhances metabolic stability and influences binding interactions in biological systems .

Properties

Molecular Formula |

C7H13N5 |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

4-(5-methyltetrazol-1-yl)piperidine |

InChI |

InChI=1S/C7H13N5/c1-6-9-10-11-12(6)7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 |

InChI Key |

DRGIBGLITUBVOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution on Piperidine Derivatives

One classical approach to preparing piperidine derivatives substituted with tetrazole moieties involves the initial functionalization of the piperidine ring followed by nucleophilic substitution with tetrazole derivatives or their precursors.

Starting Material: 4-piperidone or substituted piperidones are commonly used as precursors. For example, 1-carbethoxy-4-piperidone can be condensed with primary amines to yield intermediates suitable for further substitution.

Method: The piperidone is converted into an epoxide intermediate (e.g., dichloroepoxide) by reaction with chloroform under basic conditions. This epoxide intermediate is then reacted with a primary amine, such as aniline or tetrazole-substituted amines, to form 4-amino-4-carboxyamino-piperidine derivatives.

Hydrolysis and Functionalization: The ring nitrogen substituent can be hydrolyzed using excess potassium hydroxide in isopropyl alcohol to remove protecting groups and expose the piperidine nitrogen for further functionalization.

Final Step: The hydrolyzed piperidine intermediate is then condensed with methanesulfonyl derivatives bearing tetrazole substituents to install the 5-methyl-1H-tetrazol-1-yl group at the 4-position of piperidine.

This method offers versatility in modifying the piperidine ring and installing diverse tetrazole substituents.

Cycloaddition Reaction for Tetrazole Ring Formation

The tetrazole ring is often synthesized via [3+2] cycloaddition of azide ions with nitrile precursors, a widely used method for constructing 1H-tetrazole rings.

Preparation of Tetrazole Precursors:

- Substituted diphenyl acetonitriles are refluxed with sodium azide and triethylamine hydrochloride to produce 5-substituted 1H-tetrazoles.

- For 4-(5-methyl-1H-tetrazol-1-yl)piperidine, the methyl group at the 5-position is introduced via methyl-substituted nitrile precursors or methylation post-tetrazole formation.

| Step | Reagents/Conditions | Product Description |

|---|---|---|

| 1 | Substituted benzhydrol + thionyl chloride, reflux overnight | Chloro-substituted diphenylmethanes |

| 2 | Chloro-substituted diphenylmethanes + trimethylsilyl cyanide + TiCl4 | Substituted diphenyl acetonitriles |

| 3 | Diphenyl acetonitriles + sodium azide + triethylamine hydrochloride, reflux | 5-Benzhydryl-1H-tetrazoles |

| 4 | Tetrazoles + 1-bromo-4-chlorobutane | Haloalkyl-substituted tetrazoles |

| 5 | Haloalkyl tetrazoles + piperidine | 4-(5-methyl-1H-tetrazol-1-yl)piperidine derivatives |

This method is effective for synthesizing 1,5-disubstituted tetrazoles with piperidine moieties.

One-Pot Condensation and Cyclization Approaches

Some studies report one-pot syntheses combining condensation and cyclization steps to efficiently generate piperidine-tetrazole hybrids.

This approach allows for the simultaneous construction of both the piperidine ring and the tetrazole substituent in a streamlined manner.

Electrochemical Synthesis of Tetrazole-Substituted Piperidines

Recent advances include electrochemical methods that avoid metal catalysts and harsh oxidants.

-

- Metal- and oxidant-free conditions.

- Mild temperature and environmentally benign reagents.

- High selectivity and yield.

This method is promising for sustainable synthesis of tetrazole-functionalized piperidines.

Structural and Spectral Characterization Supporting Synthesis

Summary Table of Preparation Methods

Chemical Reactions Analysis

4-(5-methyl-1H-tetrazol-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

Scientific Research Applications

4-(5-methyl-1H-tetrazol-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)piperidine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the biological target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Heterocycle Type : Tetrazoles (e.g., 4-(5-methyl-1H-tetrazol-1-yl)piperidine) exhibit higher metabolic stability compared to triazoles due to their aromaticity and resistance to oxidative degradation .

- Linker Groups : Thioether linkages (e.g., in CAS 1182947-61-0) improve solubility but may reduce CNS penetration compared to ether or direct heterocycle attachments .

Table 2: Pharmacological Comparison

Key Findings :

- Receptor Selectivity : Fluorinated benzisoxazole derivatives (e.g., 4-(6-fluorobenzisoxazol-3-yl)piperidine) show >1000-fold selectivity for 5-HT2A over D2 receptors, attributed to the electron-withdrawing fluorine enhancing π-stacking interactions .

- Therapeutic Potential: Piperidine-tetrazole hybrids are under investigation as histamine H3 antagonists for neurological disorders like Alzheimer’s, leveraging their blood-brain barrier permeability and stability .

Physicochemical Properties

- Solubility : Thioether-linked tetrazoles (e.g., CAS 1182947-61-0) exhibit higher aqueous solubility (LogP ~1.2) compared to the target compound (estimated LogP ~2.5) due to sulfur’s polarity .

- Thermal Stability : Tetrazole derivatives generally decompose above 200°C, whereas triazole analogs (e.g., 1-benzyl-4-(4-phenyltriazol-1-yl)piperidine) show lower thermal stability (~150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.